![molecular formula C17H20O3 B5127854 4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B5127854.png)
4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene, also known as Bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. It works by blocking the action of certain natural chemicals in the body, such as adrenaline, thereby reducing the heart rate and blood pressure. Bisoprolol is a white crystalline powder that is soluble in water and ethanol.
Mécanisme D'action
4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene works by blocking the beta-1 receptors in the heart, which reduces the heart rate and the force of contraction. This results in a decrease in the amount of oxygen the heart needs and an improvement in the heart's ability to pump blood.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It reduces the production of renin, a hormone that regulates blood pressure, and lowers the levels of adrenaline and noradrenaline, which are responsible for the "fight or flight" response. This compound also improves the function of the endothelium, the inner lining of blood vessels, which helps to reduce inflammation and improve blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene has several advantages for use in laboratory experiments. It is a well-studied medication with a known mechanism of action, making it a valuable tool for investigating cardiovascular diseases. This compound is also readily available and relatively inexpensive, making it accessible for use in a wide range of experiments.
However, there are also limitations to the use of this compound in laboratory experiments. Its effects on the body are complex and can vary depending on the dose and the individual's physiology. This compound can also interact with other medications and substances, which can complicate experimental results.
Orientations Futures
There are several future directions for research on 4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene. One area of interest is the use of this compound in combination with other medications to improve outcomes in patients with heart failure. Another area of research is the use of this compound in the treatment of other cardiovascular diseases, such as atrial fibrillation and coronary artery disease. Additionally, there is interest in investigating the potential use of this compound in the prevention of cardiovascular disease in high-risk populations.
Méthodes De Synthèse
4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene can be synthesized through a multistep process that involves the condensation of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with 1,2-dimethylbenzene using a Friedel-Crafts reaction to produce this compound.
Applications De Recherche Scientifique
4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene has been extensively studied for its effectiveness in treating cardiovascular diseases. It has been shown to reduce the risk of mortality and hospitalization in patients with heart failure, as well as lower blood pressure in patients with hypertension. This compound has also been studied in combination with other medications to improve outcomes in patients with heart failure.
Propriétés
IUPAC Name |
4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-13-8-9-15(12-14(13)2)19-10-11-20-17-7-5-4-6-16(17)18-3/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNDVFWGMNXSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-[(8-quinolinyloxy)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5127775.png)
![1-(2-fluoro-5-nitrobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5127781.png)
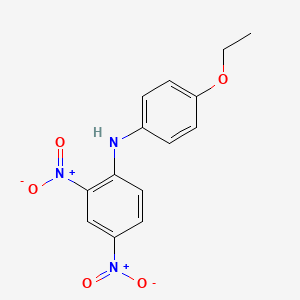
![5-bromobicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B5127786.png)
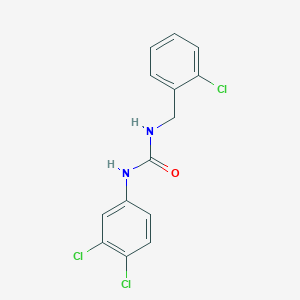
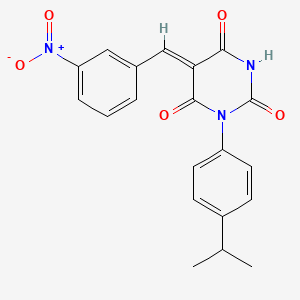
![2,4-dichloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5127821.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5127829.png)
![N-(3-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propyl)-4-methoxybenzamide](/img/structure/B5127833.png)
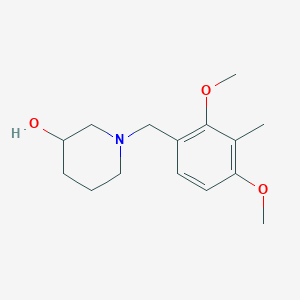
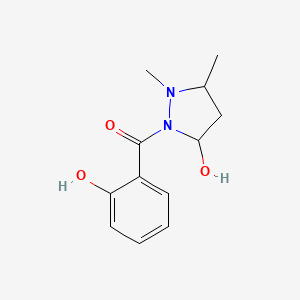
methanol](/img/structure/B5127849.png)
![1-[4-(2,6-dichlorophenoxy)butyl]piperidine oxalate](/img/structure/B5127859.png)